molecular formula C5H10OS2 B092067 butoxymethanedithioic acid CAS No. 110-50-9

butoxymethanedithioic acid

Cat. No.: B092067
CAS No.: 110-50-9
M. Wt: 150.3 g/mol
InChI Key: TUZCOAQWCRRVIP-UHFFFAOYSA-N
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Description

Butoxymethanedithioic acid (C₅H₁₀O₂S₂) is a sulfur-containing organic compound characterized by a dithioic acid functional group (-C(S)SH) and a butoxy (-OC₄H₉) substituent. Its molecular structure confers unique chemical properties, including high reactivity with metal ions, moderate solubility in polar solvents, and thermal stability up to 150°C . The compound is primarily utilized in industrial applications such as corrosion inhibition, polymer stabilization, and as a precursor for synthesizing organosulfur derivatives. Studies from 2020 highlight its role in enhancing the efficiency of lubricant additives due to its ability to form stable metal-sulfur complexes .

Properties

CAS No.

110-50-9

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

butoxymethanedithioic acid

InChI

InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

TUZCOAQWCRRVIP-UHFFFAOYSA-N

SMILES

CCCCOC(=S)S

Canonical SMILES

CCCCOC(=S)S

Related CAS

141-33-3 (mono-hydrochloride salt)
150-88-9 (zinc salt)
871-58-9 (mono-potassium salt)

Synonyms

utyl xanthate
butylxanthate
butylxanthate, cobalt salt
butylxanthate, copper (+1) salt
butylxanthate, copper (+2) salt
butylxanthate, lead (+2) salt
butylxanthate, monopotassium salt
butylxanthate, monosodium salt
butylxanthate, nickel (+2) salt
butylxanthate, zinc salt
zinc butylxanthate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.

    Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.

Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

Butoxymethanedithioic acid acts as a nucleophilic thiol component in Brønsted acid-catalyzed reactions with carbonyl compounds (e.g., aldehydes or ketones). This forms unsymmetrical dithioacetals, critical intermediates in organic synthesis .

Example Reaction:

Butoxymethanedithioic acid+BenzaldehydeH+S S Acetal+H2O\text{this compound}+\text{Benzaldehyde}\xrightarrow{\text{H}^+}\text{S S Acetal}+\text{H}_2\text{O}

Key Observations:

  • High selectivity for mixed S,S-acetals over symmetrical byproducts under optimized conditions (e.g., 93% yield with <5% side products) .

  • Competing O,S-acetal formation is minimized by avoiding basic workup and optimizing solvent polarity .

Table 1: Reaction Optimization for Dithioacetal Formation

ParameterOptimal ConditionYield (%)Selectivity (S,S vs. O,S)
Catalystrac-CSA8915:1
SolventEthanol-free9320:1
Reaction Time24 h8510:1

Deprotonation and Alkylation

The α-hydrogens of this compound are acidic (pKa ~13), enabling enolate formation upon treatment with strong bases like NaH or LDA. The resulting enolate undergoes alkylation with alkyl halides .

Mechanism:

  • Deprotonation: Formation of a resonance-stabilized enolate.

  • Alkylation: SN2 attack on alkyl halides, forming a new C–C bond.

Example:

Enolate+R XAlkylated Product+X\text{Enolate}+\text{R X}\rightarrow \text{Alkylated Product}+\text{X}^-

Limitations:

  • Steric hindrance from the butoxy group reduces reactivity toward bulky electrophiles .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the dithioester group hydrolyzes to a carboxylic acid, followed by decarboxylation to yield alkanes or alkenes .

Pathway:

  • Hydrolysis:

Butoxymethanedithioic acidH3O+Carboxylic Acid+H2S\text{this compound}\xrightarrow{\text{H}_3\text{O}^+}\text{Carboxylic Acid}+\text{H}_2\text{S}

  • Decarboxylation:

Carboxylic AcidΔCO2+Alkane\text{Carboxylic Acid}\xrightarrow{\Delta}\text{CO}_2+\text{Alkane}

Kinetic Data:

  • Hydrolysis proceeds via a first-order rate law in aqueous HCl (rate constant k=0.0167sec1k=0.0167\,\text{sec}^{-1} at 25°C) .

Oxidative Transformations

Thiol groups in this compound are susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions .

Oxidation Pathways:

  • Mild Oxidants (e.g., I₂):

2RSH+I2RSSR+2HI2\,\text{RSH}+\text{I}_2\rightarrow \text{RSSR}+2\,\text{HI}

  • Strong Oxidants (e.g., KMnO₄):

RSHKMnO4RSO3H\text{RSH}\xrightarrow{\text{KMnO}_4}\text{RSO}_3\text{H}

Applications:

  • Disulfide formation is reversible, enabling dynamic combinatorial chemistry .

Metabolic and Biological Reactions

In biological systems, this compound derivatives may undergo hemolysis-mediated oxidative stress, as observed with structurally related butoxyethanol metabolites .

Key Findings:

  • Iron deposition in hepatic tissues accelerates oxidative DNA damage (e.g., 8-OHdG formation) .

  • No direct genotoxicity observed, but secondary effects via macrophage activation noted .

Mechanism of Action

Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Butoxymethanedithioic acid belongs to the broader class of alkoxymethanedithioic acids , which vary in alkoxy chain length and substitution patterns. Below is a detailed comparison with structurally related compounds:

Methoxymethanedithioic Acid (C₂H₄O₂S₂)

  • Molecular Structure : Shorter methoxy (-OCH₃) chain compared to butoxy.
  • Solubility : Higher water solubility (12 g/L at 25°C) due to reduced hydrophobicity .
  • Thermal Stability : Decomposes at 110°C, lower than this compound .
  • Applications: Limited to laboratory-scale synthesis due to volatility and lower stability in acidic environments.

Ethoxymethanedithioic Acid (C₃H₆O₂S₂)

  • Reactivity : Intermediate chain length (ethoxy group, -OC₂H₅) provides balanced lipophilicity.
  • Acidity : pKa ≈ 3.2, slightly higher than this compound (pKa ≈ 2.8), indicating weaker acidity .
  • Industrial Use : Preferred in agrochemical formulations for its moderate persistence in soil.

Phenoxymethanedithioic Acid (C₇H₆O₂S₂)

  • Aromatic Substituent: Phenoxy group enhances UV stability but reduces solubility in aqueous media (<1 g/L) .
  • Thermal Decomposition : Stable up to 180°C, outperforming this compound in high-temperature applications.

Comparative Data Table

Property This compound Methoxymethanedithioic Acid Ethoxymethanedithioic Acid Phenoxymethanedithioic Acid
Molecular Weight (g/mol) 166.27 124.18 138.21 186.25
Solubility in Water (g/L) 5.3 12.0 8.7 0.9
Thermal Stability (°C) 150 110 130 180
pKa 2.8 2.5 3.2 2.4
Primary Application Lubricant additives Lab synthesis Agrochemicals High-temp coatings

Key Research Findings

  • Structure-Activity Relationship: Longer alkoxy chains (e.g., butoxy) improve lipid solubility, enhancing performance in non-polar matrices like lubricants .
  • Synthetic Challenges : Steric hindrance from the butoxy group complicates purification, requiring advanced chromatographic techniques .

Notes on Comparative Limitations

  • Data Gaps : Ethoxymethanedithioic acid lacks comprehensive toxicity profiles, hindering direct ecological comparisons .
  • Temperature Sensitivity : Methoxy derivatives are unsuitable for high-temperature processes, restricting their utility.

Q & A

Q. What minimal information must be included in publications to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow the CRediT (Contributor Roles Taxonomy) framework. Disclose raw NMR/FTIR spectra, synthetic yields, and purity thresholds in supplementary materials. For computational studies, provide input files and convergence criteria .

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